2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.
Benzoylation: The quinoxaline core can be benzoylated using benzoyl chloride in the presence of a base.
Acetylation: The final step involves the acetylation of the benzoylated quinoxaline with 4-ethoxyphenyl acetic acid under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline core.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Quinoxaline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoxaline derivatives have shown potential as antimicrobial agents.
Anticancer Agents: Some derivatives exhibit cytotoxic activity against cancer cells.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Industry
Dyes and Pigments: Quinoxaline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific biological activity. Generally, quinoxaline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-phenylacetamide
- 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
The presence of the 4-ethoxyphenyl group in 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide may confer unique properties such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-2-32-19-14-12-18(13-15-19)26-23(29)16-22-24(30)27-20-10-6-7-11-21(20)28(22)25(31)17-8-4-3-5-9-17/h3-15,22H,2,16H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
YKMCUNLUSMBLLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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